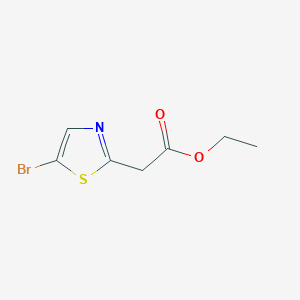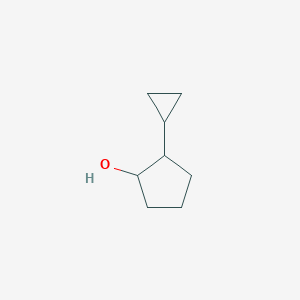
2-Cyclopropylcyclopentan-1-ol
Vue d'ensemble
Description
2-Cyclopropylcyclopentan-1-ol is a chemical compound with the molecular formula C8H14O . Its molecular weight is 126.20 g/mol .
Molecular Structure Analysis
The molecular structure of 2-Cyclopropylcyclopentan-1-ol consists of a cyclopentane ring with a cyclopropyl group and a hydroxyl group attached . For a more detailed analysis, tools like MolView can be used to visualize the 3D structure of the molecule.Applications De Recherche Scientifique
Physical Properties and Theoretical Interpretation
Research on the physical properties of compounds structurally related to 2-Cyclopropylcyclopentan-1-ol, such as alkanols and cycloalkanes, has been conducted. Oswal et al. (2004) explored the speeds of sound, isentropic compressibilities, and excess molar volumes of alkanols with cycloalkanes, providing insights into their interactions and molecular behavior. This study contributes to understanding the fundamental properties that might influence the behavior of 2-Cyclopropylcyclopentan-1-ol in similar environments (Oswal, Prajapati, Ghael, & Ijardar, 2004).
Synthetic Applications
On the synthetic front, Bouzidi and Gozzi (2008) demonstrated the application of experimental design and optimization in the synthesis of benzyl-1-cyclopentan-1-ol through a Grignard reaction, underscoring the importance of methodological approaches in chemical synthesis. This work implies potential strategies for optimizing the synthesis of 2-Cyclopropylcyclopentan-1-ol and related compounds (Bouzidi & Gozzi, 2008).
Biological Activities
In terms of biological applications, research into compounds containing cyclopropane moieties, which are structurally similar to 2-Cyclopropylcyclopentan-1-ol, has been extensive. The versatility of the cyclopropyl fragment in drug molecules has been highlighted by Talele (2016), who discussed its role in enhancing potency and reducing off-target effects in preclinical/clinical drug molecules. This suggests potential pharmacological applications for 2-Cyclopropylcyclopentan-1-ol derivatives in future drug development (Talele, 2016).
Future Directions
Research by Davis and Brewster (2004) on cyclodextrin-based pharmaceutics, although not directly related to 2-Cyclopropylcyclopentan-1-ol, provides a glimpse into future applications of cyclodextrins and related oligomers in drug delivery systems. This could suggest avenues for the use of 2-Cyclopropylcyclopentan-1-ol in complexation or modification to enhance the bioavailability of drugs, leveraging the unique properties of cycloalkanes and their derivatives (Davis & Brewster, 2004).
Propriétés
IUPAC Name |
2-cyclopropylcyclopentan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c9-8-3-1-2-7(8)6-4-5-6/h6-9H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCLGFJXLPJCBRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)O)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropylcyclopentan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1427137.png)
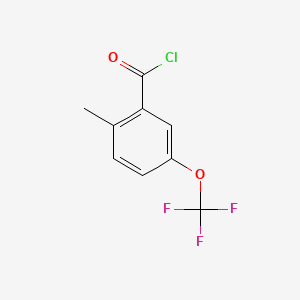
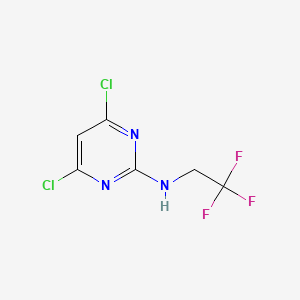
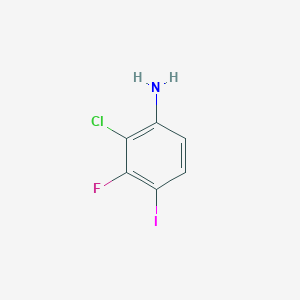
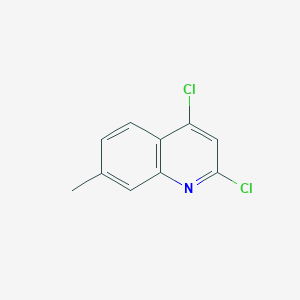
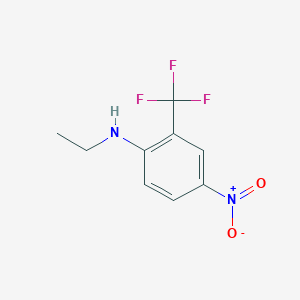
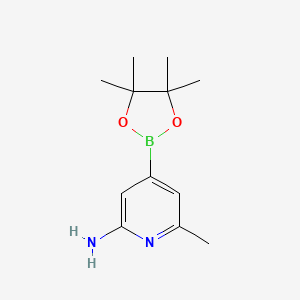
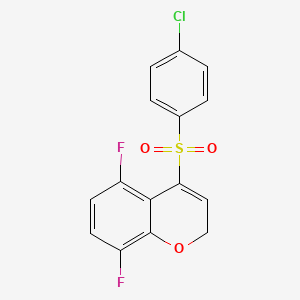
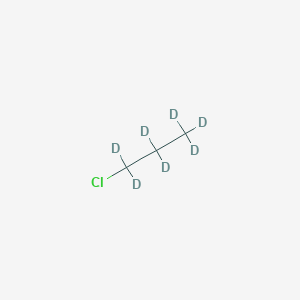
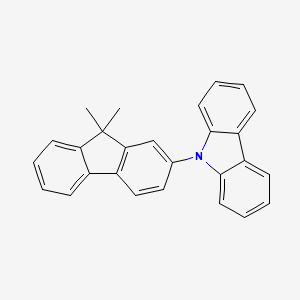
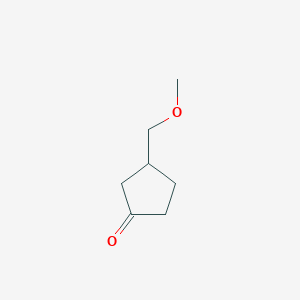
![2,4-Dichloro-7-(2-fluoroethyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1427158.png)
![4-chloro-1-ethyl-6-(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1427159.png)
